molecular formula C9H13NO4 B598847 tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 182352-48-3

tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B598847
M. Wt: 199.206
InChI Key: FUOLLMGMLYOWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242996B2

Procedure details

To Boc-Gly-OH (1 g, 5.71 mmol) in DCM (12 mL) under N2 atmosphere at 0° C. was added DMAP (1.743 g, 14.27 mmol) and Meldrum's acid (0.987 g, 6.85 mmol). A solution of isopropyl chloroformate (8.56 mL, 8.56 mmol) in toluene was added dropwise. The reaction mixture was stirred at 0° C. for 3 h. The reaction mixture was washed with 15% KHSO4 twice, dried over sodium sulfate, filtered and evaporated. The crude product was taken in 50 mL of EtOAc and refluxed for 1 h. After volatile materials were evaporated, the crude product was triturated with EtOAC and the resulting solid was filtered and dried to provide a yellow solid (75%). LCMS (m/z): 200.1 (MH+), 0.504 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.987 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1.743 g
Type
catalyst
Reaction Step One
Quantity
8.56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[NH:1]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:2][C:3]([OH:5])=O.[CH3:13][C:14]1(C)OC(=O)CC(=O)[O:15]1.ClC(OC(C)C)=O>C(Cl)Cl.CN(C1C=CN=CC=1)C.C1(C)C=CC=CC=1>[OH:5][C:3]1[CH2:2][N:1]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[C:14](=[O:15])[CH:13]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N(CC(=O)O)C(=O)OC(C)(C)C
Name
Quantity
0.987 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.743 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
8.56 mL
Type
reactant
Smiles
ClC(=O)OC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with 15% KHSO4 twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After volatile materials were evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was triturated with EtOAC
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC(N(C1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.